PCO 400

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

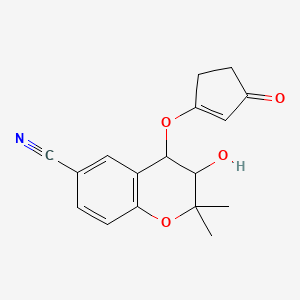

3-hydroxy-2,2-dimethyl-4-(3-oxocyclopenten-1-yl)oxy-3,4-dihydrochromene-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-17(2)16(20)15(21-12-5-4-11(19)8-12)13-7-10(9-18)3-6-14(13)22-17/h3,6-8,15-16,20H,4-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBHHTPFTVKZCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)OC3=CC(=O)CC3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Organic Compound Pco 400 Cas 121055 10 5 : Synthetic Strategies and Fundamental Chemical Investigations

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of PCO 400 allows for the deconstruction of the target molecule into simpler, commercially available starting materials. This process is crucial for designing a viable synthetic route.

Analysis of Structural Motifs and Disconnection Approaches

The structure of this compound presents several key motifs for potential disconnection. The primary bonds to consider for cleavage are the ether linkage, the bonds within the dihydropyran ring, and the bonds forming the cyclopentenone moiety.

A logical disconnection strategy would involve breaking the ether bond connecting the benzopyran core and the cyclopentenone ring. This approach simplifies the molecule into two main fragments: a substituted dihydroxybenzopyran and a cyclopentenone derivative. Further disconnection of the benzopyran core would likely target the formation of the dihydropyran ring from a suitable phenolic precursor.

Identification of Key Starting Materials and Intermediates

Based on the retrosynthetic analysis, the key starting materials and intermediates can be proposed. A plausible key intermediate for the benzopyran portion is a diol, specifically (3S,4R)-3,4-dihydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbonitrile. This intermediate possesses the required stereochemistry at the C3 and C4 positions.

For the cyclopentenone portion, a suitable precursor would be 3-hydroxycyclopent-2-en-1-one (B1295378) or a related derivative that can readily undergo an etherification reaction.

The synthesis of the benzopyran core itself could originate from a substituted phenol, such as 4-hydroxy-3-(hydroxymethyl)benzonitrile, which can undergo cyclization with a suitable three-carbon component to form the dimethyl-substituted dihydropyran ring.

| Proposed Key Intermediates and Starting Materials | Chemical Structure | Role in Synthesis |

| (3S,4R)-3,4-dihydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carbonitrile | C₁₂H₁₃NO₃ | Core benzopyran structure with correct stereochemistry |

| 3-hydroxycyclopent-2-en-1-one | C₅H₆O₂ | Cyclopentenone moiety for etherification |

| 4-hydroxy-3-(hydroxymethyl)benzonitrile | C₈H₇NO₂ | Potential precursor for the benzopyran ring |

Chemical Synthesis Methodologies

The synthesis of this compound would be a multi-step process requiring careful control of reaction conditions to achieve the desired product with high purity and the correct stereochemistry.

Multi-Step Synthesis Pathways

A hypothetical multi-step synthesis can be outlined based on the identified precursors. The initial phase would involve the construction of the chiral dihydroxybenzopyran core. This could be achieved through various methods, including asymmetric dihydroxylation of a corresponding chromene precursor.

Once the chiral diol is obtained, the subsequent key step is the etherification with the cyclopentenone derivative. This reaction would likely be carried out under conditions that favor O-alkylation and preserve the stereochemistry of the diol.

Optimization of Reaction Conditions (Temperature, Pressure, Solvent Systems, Catalysis)

Each step in the synthesis would require optimization of reaction parameters to maximize yield and purity.

Temperature: The formation of the benzopyran ring and the subsequent etherification would likely require specific temperature controls to prevent side reactions and decomposition of thermally sensitive intermediates.

Solvent Systems: The choice of solvent would be critical for ensuring the solubility of reactants and for influencing the reaction pathway. Aprotic polar solvents are often employed in such syntheses.

Catalysis: The use of specific catalysts would be essential. For instance, the asymmetric dihydroxylation step would rely on a chiral catalyst to induce the desired stereochemistry. The etherification step might be catalyzed by a base to deprotonate the hydroxyl group, facilitating its nucleophilic attack.

Stereoselective Synthesis and Enantiomeric Resolution

Achieving the specific (3S,4R) stereochemistry of this compound is a significant challenge. Two primary strategies could be employed:

Stereoselective Synthesis: This approach involves using chiral catalysts or auxiliaries to direct the formation of the desired stereoisomer during the reaction sequence. For example, a Sharpless asymmetric dihydroxylation of a 2,2-dimethyl-2H-chromene-6-carbonitrile could potentially yield the desired (3S,4R)-diol.

Enantiomeric Resolution: This method involves the synthesis of a racemic mixture of the target compound or a key intermediate, followed by separation of the enantiomers. This can be achieved through techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

Given the complexity of the molecule, a combination of these approaches might be necessary to obtain the enantiomerically pure this compound.

Flow Chemistry Approaches in Synthesis

No specific literature detailing the application of flow chemistry for the synthesis of this compound has been found. While flow chemistry is a significant and modern synthetic strategy, its application to this particular compound is not documented in available scientific papers or databases.

Green Chemistry Principles in this compound Synthesis

Similarly, there is a lack of published research on the implementation of green chemistry principles in the synthesis of this compound. General principles of green chemistry are well-established, advocating for the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes, but their specific application to the synthesis of this compound is not described in the accessible literature. uwaterloo.canih.govyoutube.com

Advanced Structural Elucidation

Detailed experimental data from advanced analytical techniques for the structural elucidation of this compound are not publicly available. This includes:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR Techniques)

While NMR spectroscopy is a fundamental tool for the structural determination of organic molecules, specific high-resolution ¹H, ¹³C, or 2D-NMR data for this compound are not published in the reviewed sources. youtube.comlibretexts.orgyoutube.comyoutube.com General NMR principles indicate that a ¹H NMR spectrum would provide information on the chemical environment and connectivity of hydrogen atoms, while a ¹³C NMR spectrum would characterize the carbon framework. 2D-NMR techniques such as COSY and HMQC would further elucidate the connectivity between protons and carbons. However, no such specific data for this compound could be retrieved.

Mass Spectrometry (High-Resolution Mass Spectrometry, Fragmentation Pathway Analysis)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule. While the molecular weight of this compound is known, detailed HRMS data and an analysis of its fragmentation pathways under mass spectrometric conditions are not available in the public domain. nih.govnih.gov Such an analysis would provide valuable information for the structural confirmation of the compound.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. researchgate.netjasco.plyoutube.comnih.govnih.gov For this compound, one would expect to observe characteristic vibrational bands for the hydroxyl (-OH), nitrile (-C≡N), carbonyl (C=O), and ether (C-O-C) functional groups, as well as aromatic and aliphatic C-H bonds. However, specific IR and Raman spectra with corresponding band assignments for this compound are not documented in the available literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. ucla.edu This technique would be invaluable for confirming the stereochemistry and solid-state conformation of this compound. At present, there are no published crystal structures for this compound in the Cambridge Structural Database or other publicly accessible resources.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. schrodinger.com For a molecule like this compound, which possesses stereogenic centers, chiroptical spectroscopic methods such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful tools for elucidating its three-dimensional structure. mtoz-biolabs.comnih.gov

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov This differential absorption, plotted as a function of wavelength, provides a unique spectral signature that is directly related to the molecule's absolute configuration. The process of determining the absolute configuration of this compound using CD spectroscopy would typically involve the following steps:

Experimental Spectrum Acquisition: A CD spectrum of a purified sample of this compound would be recorded.

Theoretical Spectrum Calculation: Quantum chemical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), would be used to predict the CD spectra for each possible enantiomer of this compound. nih.gov

Comparison and Assignment: The experimentally measured CD spectrum would be compared to the theoretically calculated spectra. A match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration of the this compound sample. mtoz-biolabs.com

VCD spectroscopy, a related technique, measures the differential absorption of left- and right-circularly polarized infrared radiation, providing information about the stereochemistry based on the vibrational transitions within the molecule. nih.gov For complex molecules, VCD can offer complementary and sometimes more definitive data for absolute configuration assignment. schrodinger.com

To illustrate the potential data obtained from such an analysis, a hypothetical comparison of experimental and calculated CD spectra for this compound is presented in the table below.

| Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) | Calculated Δε for (3S,4R) | Calculated Δε for (3R,4S) |

| 220 | +15.2 | +14.8 | -14.8 |

| 250 | -8.5 | -8.2 | +8.2 |

| 280 | +5.1 | +4.9 | -4.9 |

| 310 | -2.3 | -2.5 | +2.5 |

| Note: The data in this table is illustrative and hypothetical, intended to demonstrate the principles of using circular dichroism for absolute configuration determination. |

Chemical Reactivity and Transformation Studies

The chemical reactivity of this compound is dictated by its functional groups, which include a hydroxyl group, an ether linkage, a nitrile group, and a ketone within a cyclopentenone ring. Understanding the reactivity of these groups is essential for predicting the compound's behavior in various chemical environments and for designing synthetic modifications.

Oxidation and reduction reactions, or redox reactions, involve the transfer of electrons. nursing.com The susceptibility of this compound to such transformations is dependent on the specific reagents and reaction conditions.

Oxidation: The secondary alcohol group in this compound is a primary site for oxidation. Treatment with mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would likely convert the hydroxyl group to a ketone. Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, could potentially lead to cleavage of the carbon-carbon bonds or oxidation of other parts of the molecule. The ketone within the cyclopentenone ring is generally resistant to further oxidation under standard conditions.

Reduction: The ketone functional group in the cyclopentenone moiety is susceptible to reduction. Catalytic hydrogenation (e.g., using H₂ with a palladium catalyst) or treatment with reducing agents like sodium borohydride (B1222165) (NaBH₄) would likely reduce the ketone to a secondary alcohol. The nitrile group can also be reduced, for instance, to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

A summary of potential redox transformations of this compound is provided in the table below.

| Functional Group | Reagent | Product Functional Group |

| Secondary Alcohol | Pyridinium chlorochromate (PCC) | Ketone |

| Ketone | Sodium borohydride (NaBH₄) | Secondary Alcohol |

| Nitrile | Lithium aluminum hydride (LiAlH₄) | Primary Amine |

| Note: This table presents expected reactions based on general organic chemistry principles. |

The acid-base properties of this compound are governed by its functional groups' ability to donate or accept protons. libretexts.org The hydroxyl group is weakly acidic, with an estimated pKa similar to that of other secondary alcohols (around 16-18). The nitrile group is very weakly basic. The ketone and ether oxygens possess lone pairs of electrons and can act as Lewis bases, accepting a proton under strongly acidic conditions.

The protonation state of this compound will therefore depend on the pH of the solution. utexas.edu In neutral or basic conditions, the molecule will exist in its neutral form. In strongly acidic solutions, protonation of the ketone or ether oxygen is possible, which could influence the molecule's reactivity and solubility. To deprotonate the hydroxyl group, a strong base with a conjugate acid pKa significantly higher than 18 would be required. chemistrysteps.com

The thermal stability of an organic molecule like this compound refers to its resistance to decomposition at elevated temperatures. The degradation kinetics would describe the rate at which this decomposition occurs. While specific experimental data for this compound is not available, general principles suggest that at high temperatures, degradation could be initiated at the weakest bonds within the molecule. Potential degradation pathways could include dehydration of the alcohol, cleavage of the ether linkage, or reactions involving the enone system.

A hypothetical study of the thermal degradation of this compound might involve thermogravimetric analysis (TGA) to determine the temperature at which weight loss occurs. The kinetics of this degradation could then be modeled using methods like the Ozawa-Flynn-Wall or Kissinger methods to determine the activation energy of the decomposition process. researchgate.net

| Temperature (°C) | Weight Loss (%) | Degradation Rate (%/min) |

| 150 | 1.2 | 0.05 |

| 200 | 5.8 | 0.25 |

| 250 | 25.3 | 1.5 |

| 300 | 65.7 | 5.8 |

| Note: This data is hypothetical and for illustrative purposes only. |

Photostability refers to a molecule's ability to withstand exposure to light without undergoing chemical change. The enone functionality within the cyclopentenone ring of this compound is a chromophore that absorbs UV light and is a likely site for photochemical reactions. Upon absorption of UV radiation, the enone could undergo a variety of transformations, such as [2+2] cycloadditions, isomerizations, or photoreductions.

The photostability of this compound would be assessed by exposing a solution of the compound to a controlled light source and monitoring its concentration over time, typically by High-Performance Liquid Chromatography (HPLC). The degradation products could then be isolated and characterized to elucidate the photochemical transformation pathways.

Derivatization involves chemically modifying a molecule to produce a new compound with different properties. The functional groups of this compound offer several handles for derivatization.

Esterification/Etherification: The hydroxyl group can be readily converted into an ester by reaction with an acyl chloride or a carboxylic acid under acidic conditions. It can also be converted into an ether by reaction with an alkyl halide under basic conditions (Williamson ether synthesis).

Reactions of the Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. It can also participate in cycloaddition reactions.

Reactions of the Ketone: The ketone can be converted to an imine or an enamine by reaction with a primary or secondary amine, respectively. It can also undergo aldol (B89426) condensation reactions if an enolizable proton is present.

These derivatization reactions could be used to create analogues of this compound for structure-activity relationship studies or to introduce new functionalities for further synthetic transformations.

Theoretical Chemistry and Computational Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure

No published studies were found that utilized Density Functional Theory to investigate the electronic structure of this compound. Such studies would typically provide insights into the molecule's frontier molecular orbitals (HOMO/LUMO), electrostatic potential, and charge distribution, which are fundamental to understanding its reactivity and interaction with biological targets.

Molecular Dynamics Simulations for Conformation and Interactions

There is no available research detailing the use of molecular dynamics simulations to study the conformational landscape of this compound or its interactions with solvent molecules or biological macromolecules like its target K-ATP channels. These simulations are crucial for understanding the dynamic behavior of a molecule and the thermodynamics of its binding processes.

Reaction Mechanism Prediction and Transition State Analysis

A search for computational studies on the reaction mechanisms involving this compound, including the prediction of potential synthetic pathways or metabolic degradation, yielded no results. Transition state analysis for this compound is not present in the public scientific literature.

Crystal Structure Prediction and Polymorphism Studies

No information is available regarding the experimentally determined crystal structure or computational predictions of potential polymorphs of this compound. These studies are vital for understanding the solid-state properties of a compound, which can impact its stability and formulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.